Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Physicochemical profiling Lipophilicity Aqueous solubility

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS 13380-85-3) is a 1,4-disubstituted cyclohexane derivative bearing a primary hydroxymethyl group (–CH₂OH) and a methyl ester (–COOCH₃) in a para relationship on the cyclohexane ring. The compound exists as a mixture of cis and trans diastereomers; the enantiopure (1R,4R)-trans isomer is separately cataloged under CAS 110928-44-4, and the cis isomer under CAS 110928-45-5.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 13380-85-3
Cat. No. B077218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(hydroxymethyl)cyclohexanecarboxylate
CAS13380-85-3
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)CO
InChIInChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3
InChIKeyKOGYKIDJFOMAOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS 13380-85-3): Foundational Procurement Profile for a Bifunctional Cyclohexane Building Block


Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS 13380-85-3) is a 1,4-disubstituted cyclohexane derivative bearing a primary hydroxymethyl group (–CH₂OH) and a methyl ester (–COOCH₃) in a para relationship on the cyclohexane ring . The compound exists as a mixture of cis and trans diastereomers; the enantiopure (1R,4R)-trans isomer is separately cataloged under CAS 110928-44-4, and the cis isomer under CAS 110928-45-5 . With a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g·mol⁻¹, this bifunctional intermediate occupies a specific niche at the interface of medicinal chemistry, polymer science, and fragrance chemistry, where the chemically distinct hydroxyl and ester groups enable orthogonal derivatization strategies not achievable with monofunctional cyclohexane analogs [1].

Why Generic Substitution Fails for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: The Dual-Functionality Trap


Procurement decisions that treat methyl 4-(hydroxymethyl)cyclohexanecarboxylate as interchangeable with simpler cyclohexane esters or diols ignore the compound's defining structural feature: the simultaneous presence of a primary alcohol and a methyl ester in a fixed 1,4-geometry. Methyl cyclohexanecarboxylate (CAS 4630-82-4) lacks the hydroxymethyl nucleophile entirely, precluding any alcohol-directed chemistry . 1,4-Cyclohexanedimethanol (CAS 105-08-8) offers two hydroxyl groups but no ester electrophile, rendering orthogonal protection strategies impossible . The free acid 4-(hydroxymethyl)cyclohexanecarboxylic acid introduces an ionizable carboxyl proton that drastically alters solubility, lipophilicity, and reactivity profiles [1]. Even the ethyl ester homolog shifts the steric and electronic environment at the ester center sufficiently to alter reaction kinetics and purification behavior. As the quantitative evidence below demonstrates, these are not academic distinctions—they produce measurable divergences in logP, aqueous solubility, boiling point, synthetic yield, and biological target engagement that directly affect experimental reproducibility and process scalability.

Quantitative Differentiation Evidence for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Versus Closest Analogs


LogP and Aqueous Solubility Differentiation Versus Methyl Cyclohexanecarboxylate (No Hydroxymethyl)

The installation of the hydroxymethyl group on the cyclohexane ring reduces logP by approximately 1.5 log units and increases predicted aqueous solubility by over three orders of magnitude relative to the unsubstituted methyl cyclohexanecarboxylate. This shift is driven by the hydrogen-bond donor capacity of the primary alcohol (ACD/LogP 0.72 vs. 2.24; water solubility ~8,428 mg/L vs. 'almost insoluble') . The polar surface area expands from 26.3 Ų to 46.5 Ų, and the boiling point rises from 183 °C to ~251 °C, consistent with intermolecular hydrogen bonding .

Physicochemical profiling Lipophilicity Aqueous solubility Drug-likeness

Lipophilicity and Ionization-State Differentiation Versus the Free Carboxylic Acid Analog

Compared to 4-(hydroxymethyl)cyclohexanecarboxylic acid (the free acid, CAS 73094-35-6), the target methyl ester exhibits a higher logP (0.72 vs. 0.5 XLogP3) and substantially lower aqueous solubility (~8.4 g/L vs. ~42.7 g/L), reflecting the absence of the ionizable carboxyl proton [1]. Under physiological pH conditions (7.4), the free acid exists predominantly as the carboxylate anion, whereas the methyl ester remains neutral, maintaining consistent LogD (1.54) across pH 5.5–7.4 . The ester also avoids the hydrogen-bond donor acidity of the carboxylic acid (pKa ~4–5 for the acid vs. no acidic proton for the ester), simplifying reaction workups that involve aqueous basic washes.

Ester vs. acid Lipophilicity tuning Ionizable group Solid-phase extraction

Enabling Orthogonal Bifunctional Reactivity: Selective Borane Reduction of the Carboxylic Acid Precursor in the Presence of the Methyl Ester

A defining synthetic proof of the orthogonal reactivity imparted by the methyl ester group in this scaffold is the quantitative chemoselective reduction of trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid to the target compound using borane–THF at −50 to −10 °C. The methyl ester survives intact while the carboxylic acid is reduced to the primary alcohol, yielding methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate in 100% isolated yield (13.25 g scale) after flash chromatography . This transformation would not be possible with 1,4-cyclohexanedimethanol (which has no ester to preserve) nor with the free acid 4-(hydroxymethyl)cyclohexanecarboxylic acid (which would require esterification prior to or after reduction, adding steps and reducing overall yield).

Chemoselective reduction Orthogonal protection Borane-THF Synthetic methodology

Superior Kinase Inhibitory Activity of Cyclohexyl-Containing Imatinib Analogs Versus Other Non-Aromatic Replacements

In a systematic structure–activity relationship study, Nicolaou et al. (2016) synthesized a panel of imatinib analogs in which the central phenyl ring was replaced by non-aromatic moieties including cyclohexyl, bicyclo[1.1.1]pentane, cubane, cyclopropyl, and others. Among these, the cyclohexyl-containing analogs—constructed using methyl 4-(hydroxymethyl)cyclohexanecarboxylate as a key building block—exhibited the highest inhibitory activity against ABL1 kinase and the most potent cytotoxicity against K562 (CML) and SUP-B15 (B-ALL) cancer cell lines [1]. While all non-aromatic analogs showed reduced potency relative to imatinib itself (IC₅₀ > 1 μM for ABL1), the cyclohexyl derivatives consistently outperformed the strained-ring (bicyclo[1.1.1]pentane, cubane) and smaller-ring analogs, establishing the cyclohexane scaffold as the preferred non-aromatic phenyl isostere in this chemotype [1]. The bicyclo[1.1.1]pentane- and cubane-containing analogs were instead noted for higher thermodynamic solubility, demonstrating that the cyclohexyl motif specifically favors target engagement over solubility in this series [1].

Kinase inhibition Imatinib analogs ABL1 Leukemia

Bifunctional Advantage Over 1,4-Cyclohexanedimethanol: Chemically Distinct Functional Groups Enable Stepwise Derivatization Without Identical-Group Competition

1,4-Cyclohexanedimethanol (CHDM, CAS 105-08-8) is the most structurally analogous bifunctional cyclohexane building block, yet its two chemically identical primary hydroxyl groups preclude selective, stepwise derivatization without statistical mixtures or protection/deprotection sequences . Methyl 4-(hydroxymethyl)cyclohexanecarboxylate resolves this limitation by pairing a nucleophilic primary alcohol with an electrophilic methyl ester—two functional groups of distinct chemical reactivity. This enables, for example, selective oxidation of the alcohol to the aldehyde (4-formyl-cyclohexanecarboxylic acid methyl ester) while the ester remains intact, or selective amidation of the ester while the alcohol is temporarily protected . The difference is also reflected in the hydrogen-bond donor/acceptor profile: the target compound has one H-bond donor (the alcohol –OH) and three H-bond acceptors (ester carbonyl, ester ether oxygen, alcohol oxygen), whereas CHDM has two H-bond donors and two acceptors, altering solubility, crystallinity, and supramolecular assembly behavior [1].

Bifunctional building block Orthogonal derivatization Polymer modifier Linker chemistry

Stereochemical Availability: Procurement Options in Mixed-Diastereomer, Enantiopure trans-(1R,4R), and cis Forms

Unlike many cyclohexane-based building blocks that are only commercially available as racemic mixtures or single isomers, methyl 4-(hydroxymethyl)cyclohexanecarboxylate can be sourced in three distinct stereochemical forms: (i) the mixed-diastereomer form (CAS 13380-85-3, cis/trans mixture), (ii) the enantiopure (1R,4R)-trans isomer (CAS 110928-44-4, ≥97% purity), and (iii) the cis isomer (CAS 110928-45-5) . This tiered availability is a procurement-relevant differentiation: the mixed-diastereomer form (typically 95% purity) is suitable for early-stage exploratory chemistry where stereochemical outcome is not critical, while the enantiopure trans form (≥97%) supports asymmetric synthesis and chiral SAR studies without the need for chiral preparative chromatography . The closest analog 1,4-cyclohexanedimethanol is predominantly sold as a cis/trans mixture, with individual isomers being specialty items. Similarly, methyl cyclohexanecarboxylate lacks stereochemical complexity entirely.

Stereochemistry Diastereomer Enantiopure Chiral building block

Evidence-Backed Application Scenarios for Methyl 4-(hydroxymethyl)cyclohexanecarboxylate Procurement


Non-Aromatic Phenyl Isostere Synthesis in Kinase Inhibitor Drug Discovery

Medicinal chemistry teams seeking to replace the central phenyl ring of imatinib-class kinase inhibitors with a saturated, non-aromatic alternative should prioritize methyl 4-(hydroxymethyl)cyclohexanecarboxylate as the entry point to the cyclohexyl scaffold. The 2016 Nicolaou study demonstrated that among bicyclo[1.1.1]pentane, cubane, cyclopropyl, and cyclohexyl replacements, the cyclohexyl-containing analogs exhibited the highest ABL1 inhibitory activity and most potent cytotoxicity in K562 and SUP-B15 leukemia cell lines [1]. Procurement of the enantiopure (1R,4R)-trans form (CAS 110928-44-4) is recommended for chiral SAR campaigns, while the mixed-diastereomer form (CAS 13380-85-3) suffices for initial hit exploration .

Stepwise Orthogonal Derivatization for PROTAC Linker and ADC Payload Construction

The chemically distinct primary alcohol and methyl ester groups enable sequential, chemoselective derivatization without the statistical product mixtures that plague symmetrical diols such as 1,4-cyclohexanedimethanol. The alcohol can be oxidized to the aldehyde or converted to a leaving group (tosylate/mesylate) while the ester remains intact, or the ester can be hydrolyzed or amidated after temporary alcohol protection [1]. This orthogonal reactivity profile, combined with the compound's predicted ready biodegradability (BIOWIN probability >0.99), makes it suitable for PROTAC linker design where metabolic lability and synthetic tractability are both required .

Polymer Modification Where Dual Reactive Sites Are Required but Identical Functionality Is Undesirable

In step-growth polymerization or polyester modification, the use of 1,4-cyclohexanedimethanol introduces two identical hydroxyl chain ends that react at similar rates with diacid or diisocyanate comonomers, leading to statistical incorporation and broad molecular-weight distributions. Substituting methyl 4-(hydroxymethyl)cyclohexanecarboxylate provides one hydroxyl and one ester terminus, enabling controlled end-capping or the synthesis of asymmetric telechelic polymers [1]. The compound's higher boiling point (251 °C vs. 183 °C for methyl cyclohexanecarboxylate) also confers greater thermal stability during high-temperature polycondensation reactions .

Analytical Reference Standard and Process Impurity Control for Generic Imatinib Manufacturing

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate has been identified as a process-related impurity in imatinib mesylate production, arising from the cyclohexane-containing intermediates used in certain synthetic routes [1]. Quality control laboratories supporting ANDA filings for generic imatinib require this specific compound as a characterized reference standard for HPLC method development, method validation, and batch-release testing. The availability of the compound under the (1R,4R)-trans CAS (110928-44-4) with detailed Certificates of Analysis supports regulatory compliance .

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